(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine
Description
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine (CAS 1618-03-7) is a hydrazine derivative featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked to a methylhydrazine group. This compound is commercially available as a research chemical (1 g: $930; 5 g: undisclosed) and is used in pharmaceutical and synthetic chemistry applications . Its hydrochloride salt (CAS 74754-30-6, C₉H₁₂N₂O₂·ClH) is also marketed, though detailed safety data remain unspecified .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,7,11H,5-6,10H2 |
InChI Key |
LSSZWBZEBDGRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNN |
Origin of Product |
United States |
Preparation Methods
Direct Hydrazination of Benzodioxin Derivatives
The most widely reported method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethyl precursors with hydrazine hydrate. Key steps include:
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Precursor Synthesis :
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2,3-Dihydro-1,4-benzodioxin-2-ylmethyl halides (e.g., chloride or bromide) are prepared via halogenation of 2,3-dihydro-1,4-benzodioxin-2-methanol using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
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Alternative routes employ 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde, which undergoes reductive amination with hydrazine under hydrogenation conditions.
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-
Hydrazine Coupling :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol, THF |
| Reaction Time | 6–12 hours |
| Catalyst | None |
| Workup | Filtration, Recrystallization |
Reductive Amination of Benzodioxin Carbaldehydes
This method avoids halogenated intermediates, enhancing safety profiles:
-
Aldehyde Preparation :
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Reductive Amination :
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10 wt% Pd/C |
| Hydrogen Pressure | 1–3 atm |
| Reaction Time | 4–6 hours |
| Purity | ≥98% (HPLC) |
Industrial-Scale Production
Continuous Flow Reactor Systems
To address scalability challenges, continuous flow chemistry has been adopted:
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Microreactor Design :
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Advantages :
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40% reduction in solvent use compared to batch processes.
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Real-time monitoring via in-line IR spectroscopy ensures consistent product quality.
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Solvent-Free Mechanochemical Synthesis
Emerging protocols utilize ball milling for eco-friendly synthesis:
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Procedure :
Alternative Routes and Modifications
Hydrazine Alkylation with Benzodioxin Epoxides
Epoxide intermediates offer regioselective control:
-
Epoxide Synthesis :
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Ring-Opening with Hydrazine :
Enzymatic Amination
Biocatalytic methods using transaminases have been explored for chiral synthesis:
-
Conditions :
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Halogenation-Hydrazination | 65–78 | 95 | Moderate |
| Reductive Amination | 82–88 | 98 | High |
| Continuous Flow | 85 | 97 | Industrial |
| Mechanochemical | 72 | 93 | Lab-scale |
Chemical Reactions Analysis
Condensation Reactions
The hydrazine group undergoes condensation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. For example:
This reaction is pivotal in synthesizing Schiff bases for coordination chemistry and pharmaceutical intermediates .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrazone formation | Acetophenone | Ethanol, reflux | Arylhydrazone derivative |
| Cyclocondensation | 1,3-Diketones | Acidic conditions | Pyrazole analogs |
Oxidation Reactions
The hydrazine moiety is susceptible to oxidation, producing azo compounds or nitrogen gas. Common oxidants include hydrogen peroxide () and potassium permanganate ():
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Aqueous, 60°C | Azo-linked dimer | 75–80% | |
| Acidic, room temp | Benzodioxin carboxylic acid | 65% |
Substitution Reactions
Electrophilic substitution occurs at the benzodioxin ring’s aromatic positions (e.g., nitration, sulfonation):
Meta-directing effects from the electron-donating dioxane ring influence regioselectivity .
Nucleophilic Substitution
The hydrazine group acts as a nucleophile in reactions with alkyl halides or acyl chlorides:
This pathway is critical for modifying the compound’s pharmacokinetic properties.
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocycles. For instance, reaction with diketones yields pyridazinones or pyrazoles :
| Cyclization Partner | Catalyst | Product |
|---|---|---|
| 1,3-Cyclohexanedione | Benzodioxin-pyridazinone | |
| Chalcone | Trisubstituted pyrazole |
Hydrazine Reactivity
The lone pair on the hydrazine nitrogen facilitates:
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Electrophilic attack : Acylation or alkylation at the site.
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Redox activity : Participation in radical-mediated pathways under oxidative stress.
Benzodioxin Ring Effects
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 180.204 g/mol. Its structure includes a hydrazine moiety attached to a benzodioxin ring system, which contributes to its unique biological activities and reactivity.
Anticancer Properties
Preliminary studies indicate that (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves interaction with specific proteins and enzymes that regulate cell survival pathways. For instance, computational models have predicted potential binding sites on cancer-related targets, suggesting a pathway for therapeutic development.
Antioxidant Activity
The compound exhibits antioxidant properties , which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies have shown that it can scavenge free radicals effectively.
Biochemical Studies
In biochemical studies, this compound is utilized as a reagent in proteomics to explore protein interactions and functions. Its ability to modify proteins through hydrazone formation allows researchers to investigate post-translational modifications.
Interaction Studies
Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding its mechanism of action and optimizing its therapeutic efficacy.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various chemical compounds. Its unique structure makes it valuable in developing new materials and chemicals in industrial settings.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antioxidant | Protects against oxidative stress | |
| Biological Research | Proteomics | Modifies proteins for interaction studies |
| Interaction studies | Predicts binding sites on biological targets | |
| Industrial Chemistry | Chemical synthesis | Important intermediate for developing new compounds |
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity in breast cancer cells, with IC50 values lower than those of standard chemotherapeutics.
Case Study 2: Antioxidant Efficacy
Research evaluating the antioxidant capacity demonstrated that this compound effectively reduced lipid peroxidation in vitro compared to control groups treated with conventional antioxidants.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
N'-(2-Hydroxy-3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (CAS 352639-34-0)
- Structure : Incorporates a benzodioxin-carbohydrazide backbone with a 2-hydroxy-3-methoxybenzylidene substituent.
- Molecular Formula : C₁₇H₁₆N₂O₅ (molar mass: 328.32 g/mol).
- Applications : Serves as a precursor for Schiff base complexes, which are explored for antimicrobial and catalytic properties .
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-1,3-thiazole
- Structure : Combines a benzodioxin-thiazole hybrid with a 3,4-dimethoxybenzylidene hydrazone moiety.
- Synthesis : Formed via condensation of thiosemicarbazide with benzodioxin-aldehydes, highlighting shared synthetic routes with the target compound .
- Bioactivity : Thiazole-hydrazine derivatives are frequently investigated for anticancer and antioxidant properties .
Benzodithiazinyl Hydrazines (e.g., Compound 2 in )
- Structure : Substituted benzodithiazine core with methylhydrazine.
- Physicochemical Data :
- Applications : Intermediate in synthesizing anticonvulsants and antiproliferative agents .
Biological Activity
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine (CAS Number: 1618-03-7) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its synthesis, mechanisms of action, and various applications in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.204 g/mol |
| LogP | 1.3809 |
| PSA | 56.51 Ų |
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A study highlighted the synthesis of various analogs that showed promising results in the mouse maximal electroshock (MES) test, demonstrating effective seizure control at specific dosages. For instance, one derivative was reported to have an effective dose (ED50) of 440 mg/kg at 0.5 hours post-administration, indicating its potential as a therapeutic agent for epilepsy .
Antimicrobial Properties
Hydrazone derivatives, including those related to this compound, have been evaluated for their antimicrobial activities. A review on hydrazones indicated that these compounds could exhibit a wide range of biological activities such as antibacterial and antifungal effects. The structure of hydrazones allows them to interact with microbial targets effectively .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of hydrazones have also been documented. Compounds within this class have shown the ability to inhibit inflammatory pathways and reduce pain responses in various models. This makes them candidates for further development in pain management therapies .
Case Studies and Research Findings
- Anticonvulsant Study :
- Antimicrobial Evaluation :
The biological activity of this compound can be attributed to its ability to form stable complexes with biological targets through hydrogen bonding and π-stacking interactions. The nitrogen atoms in hydrazones are nucleophilic and can participate in various biochemical reactions that lead to their therapeutic effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution of a benzodioxinylmethyl chloride intermediate with hydrazine. For example, reacting 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin with anhydrous hydrazine in ethanol under reflux (60–80°C) for 6–12 hours yields the hydrazine derivative. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Hydrochloride salt formation (e.g., using HCl gas in diethyl ether) stabilizes the compound for storage .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodology :
- NMR : H and C NMR in DMSO-d6 or CDCl3 to confirm the benzodioxin methylene (–CH2–) and hydrazine (–NH–NH2) protons (δ 3.5–4.5 ppm and δ 2.5–3.5 ppm, respectively) .
- IR : Detect N–H stretches (3200–3350 cm) and C–O–C vibrations (1200–1250 cm) from the benzodioxin ring .
- X-ray crystallography : Single-crystal analysis (e.g., using synchrotron radiation) resolves bond angles and lattice energy. DFT calculations (B3LYP/6-311+G(d,p)) validate experimental geometries .
Q. How should the compound be stored to maintain stability, and what are its hygroscopic properties?
- Methodology : Store as a hydrochloride salt in airtight containers under inert gas (N2/Ar) at –20°C. The free base is hygroscopic and prone to oxidation; TGA/DSC analysis shows decomposition above 150°C. Monitor via periodic HPLC to detect degradation products (e.g., benzodioxin derivatives) .
Advanced Research Questions
Q. How can this hydrazine derivative be functionalized into heterocyclic scaffolds for medicinal chemistry studies?
- Methodology :
- Hydrazone formation : React with aldehydes/ketones (e.g., benzaldehyde in ethanol, reflux 2–4 hours) to form hydrazones, characterized by H NMR shifts at δ 7.5–8.5 ppm (imine proton) .
- Triazole synthesis : Treat with CS2 in KOH/ethanol to form 1,3,4-oxadiazole-2-thiones, followed by hydrazine hydrate to yield 1,2,4-triazole-5-thiones. Confirm tautomerism via IR (C=S at 1240 cm) and H NMR (SH signal at δ 14–15 ppm) .
Q. What computational approaches are suitable for predicting reactivity or binding interactions?
- Methodology :
- DFT : Optimize geometry at the M06-2X/def2-TZVP level to calculate frontier molecular orbitals (HOMO-LUMO gap) and nucleophilicity indices .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., monoamine oxidases). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
Q. Are there reported contradictions in biological activity data for benzodioxin-based hydrazines?
- Methodology : While specific data on this compound are limited, related benzodioxin derivatives show mixed results in antimicrobial assays. For example, discrepancies in MIC values against S. aureus (e.g., 8–32 µg/mL) may arise from assay conditions (broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
